3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole
Description
Significance of Heterocyclic Scaffolds in Chemical Sciences
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are a cornerstone of chemical and life sciences. academicstrive.com Their prevalence is notable in a vast array of biologically active molecules, including many natural products like alkaloids, vitamins, and antibiotics, as well as a majority of synthetic pharmaceuticals. mdpi.comresearchgate.net Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their central role in modern drug design. The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these scaffolds. These properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity, can be fine-tuned through synthetic modifications to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. researchgate.net
The structural diversity of heterocyclic frameworks allows them to interact with a wide range of biological targets, such as enzymes, receptors, and nucleic acids, with high specificity. mdpi.com This versatility makes them indispensable in medicinal chemistry for developing novel therapeutic agents with improved efficacy and safety. academicstrive.com Researchers continuously explore new synthetic methodologies to access diverse and complex heterocyclic structures, aiming to expand the available chemical space for drug discovery programs. researchgate.net
Overview of Pyrazole (B372694) Chemistry and its Structural Versatility
Among the vast family of heterocyclic compounds, pyrazole holds a privileged position. Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. mdpi.commdpi.com This core structure is found in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. academicstrive.commdpi.com The presence of the pyrazole nucleus in several commercially available drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, validates its therapeutic potential. nih.gov
The synthesis of the pyrazole ring is well-established, with the most common method being the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. mdpi.commdpi.com This approach allows for the introduction of various substituents at different positions of the pyrazole ring, leading to a vast library of derivatives. The structural versatility of the pyrazole scaffold is a key attribute; modifications at the N1, C3, C4, and C5 positions can significantly influence the molecule's biological activity and physical properties. mdpi.comnih.gov For example, electrophilic substitution reactions typically occur at the C4 position, while the nitrogen atoms can be alkylated or acylated to further modify the compound's characteristics. nih.gov This synthetic tractability makes pyrazoles an attractive framework for medicinal chemists to design and develop new therapeutic agents. researchgate.net
Rationale for Researching the Dibromohydroxyphenyl Pyrazole Moiety
The rationale for investigating the specific chemical entity 3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole stems from the established biological significance of its constituent parts: the pyrazole core, the phenyl ring, and halogen and hydroxyl substituents. Halogen atoms, particularly bromine, are known to enhance the biological activity of many pharmacophores. nih.gov The introduction of bromine can increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes, and can also lead to stronger interactions with target proteins through halogen bonding. nih.gov Halogenated chalcones and their pyrazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov
Similarly, the phenolic hydroxyl (-OH) group is a crucial functional group in many medicinal compounds, often involved in hydrogen bonding interactions with biological targets. The combination of a hydroxyl group and halogen atoms on a phenyl ring attached to a heterocyclic scaffold can create compounds with potent and specific biological activities. Research has shown that pyrazoline derivatives bearing a 3,5-dibromo-2-hydroxyphenyl group exhibit remarkable antiproliferative effects against human melanoma and breast cancer cells. nih.gov This suggests that the dibromohydroxyphenyl pyrazole moiety is a promising pharmacophore for the development of new therapeutic agents, particularly in oncology.
Scope and Objectives of Academic Investigations on this compound
Academic investigations into novel compounds like this compound are typically multifaceted, with several key objectives. A primary goal is the development of efficient and regioselective synthetic routes to produce the target molecule and its derivatives. This involves exploring various reaction conditions, catalysts, and starting materials to optimize yield and purity.
A second major objective is the comprehensive structural characterization of the synthesized compounds. This is achieved using a range of spectroscopic techniques to confirm the molecular structure and stereochemistry. The data obtained from these analyses are crucial for understanding the compound's properties and for establishing structure-activity relationships (SAR).
The core of such academic research often lies in the biological evaluation of the new compounds. Based on the known activities of related structures, investigations would likely focus on screening this compound and its analogs for potential anticancer, antimicrobial, or anti-inflammatory activities. mdpi.comnih.gov The objective is to identify lead compounds with high potency and selectivity. Subsequent studies may delve into the mechanism of action, aiming to understand how these molecules interact with their biological targets at a molecular level.
Research Findings on Related Pyrazole Derivatives
While specific research data on this compound is limited in publicly accessible literature, extensive studies on structurally similar compounds provide valuable insights into its potential properties and activities. The tables below summarize representative data for substituted pyrazole and pyrazoline derivatives.
Table 1: Spectroscopic Data for Representative Substituted Pyrazoles
This table presents typical spectroscopic data for various pyrazole derivatives, illustrating the characteristic signals observed in NMR and IR spectroscopy. This information is fundamental for the structural elucidation of newly synthesized compounds like this compound.
| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |
| 3,5-Dimethyl-1H-pyrazole | 12.38 (s, 1H, NH), 5.83 (s, 1H, CH), 2.31 (s, 6H, CH₃) | 144.2 (C=N), 103.9 (CH), 12.1 (CH₃) | 1600 (C=N), 1148 (N-N) | nih.gov |
| 3,5-Diphenyl-1H-pyrazole | 10.96 (s, 1H, NH), 7.78–7.23 (m, 10H, ArH), 6.76 (s, 1H, CH) | 154.2 (C=N), 148.7 (C-N), 130.9-125.7 (ArC), 100.1 (CH) | 1568 (C=N), 1185 (N-N) | nih.gov |
| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | 9.32 (s, 1H, NH), 7.62–7.34 (m, 5H, ArH), 6.73 (s, 1H, CH) | 145.1 (C=N), 129.4-119.7 (ArC & CF₃), 101.2 (CH) | 1509 (C=N), 1117 (N-N) | nih.gov |
| 1-(5-(4-chlorophenyl)-3-(p-tolyl)-4,5-dihydropyrazol-1-yl)ethanone | 8.07-7.07 (m, ArH), 5.50 (dd, 1H, H-5), 3.80 (dd, 1H, H-4ax), 3.15 (dd, 1H, H-4eq), 2.41 (s, 3H, Ar-CH₃), 2.35 (s, 3H, COCH₃) | 189.0 (C=O), 158.9-119.0 (ArC), 62.1 (C-5), 42.5 (C-4), 21.7 (Ar-CH₃), 21.5 (COCH₃) | 2920 (C-H), 1658 (C=O), 1593 (C=N) | nih.gov |
Data presented is for illustrative purposes based on published literature for related compounds.
Table 2: Antiproliferative Activity of a Related Dibromohydroxyphenyl Pyrazoline Derivative
The following table highlights the potent anticancer activity of a pyrazoline derivative that incorporates the 3,5-dibromo-2-hydroxyphenyl moiety. This demonstrates the significant biological potential of this particular substitution pattern on a pyrazole-related scaffold.
| Compound | Cell Line | IC₅₀ (μM) | Biological Activity | Reference |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.4 (Melanoma) | 0.98 | Antiproliferative | nih.gov |
| MCF-7 (Breast Cancer) | 1.12 | Antiproliferative | nih.gov |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure
3D Structure
Properties
CAS No. |
288401-37-6 |
|---|---|
Molecular Formula |
C9H6Br2N2O |
Molecular Weight |
317.96 g/mol |
IUPAC Name |
2,4-dibromo-6-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C9H6Br2N2O/c10-5-3-6(8-1-2-12-13-8)9(14)7(11)4-5/h1-4,14H,(H,12,13) |
InChI Key |
CYCLPEFHGPHWPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3,5 Dibromo 2 Hydroxyphenyl Pyrazole and Its Functional Analogues
Classical Condensation Reactions for Pyrazole (B372694) Ring Formation
The cornerstone of pyrazole synthesis has long been the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. These methods are valued for their reliability and the accessibility of the starting materials.
Approaches Utilizing Diketones and Hydrazine Derivatives
The Knorr pyrazole synthesis, a classic and widely used method, involves the reaction of a 1,3-diketone with hydrazine. beilstein-journals.org For the synthesis of 3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole, a key intermediate would be a 1-(3,5-dibromo-2-hydroxyphenyl)-1,3-diketone. The synthesis of this precursor can be envisioned through the Claisen condensation of 3,5-dibromo-2-hydroxyacetophenone with an appropriate ester, such as ethyl acetate (B1210297), in the presence of a strong base like sodium hydride or sodium ethoxide.
Once the 1,3-diketone is formed, its cyclization with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid, would yield the desired this compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 3,5-Dibromo-2-hydroxyacetophenone | Ethyl acetate, Sodium Hydride | 1-(3,5-Dibromo-2-hydroxyphenyl)butane-1,3-dione | Claisen Condensation |
| 2 | 1-(3,5-Dibromo-2-hydroxyphenyl)butane-1,3-dione | Hydrazine Hydrate | 3-(3,5-Dibromo-2-hydroxyphenyl)-5-methylpyrazole | Knorr Pyrazole Synthesis |
Cyclization Reactions Involving Chalcones and Related α,β-Unsaturated Systems
An alternative and equally important classical route to pyrazoles involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) and other α,β-unsaturated carbonyl compounds with hydrazine derivatives. nih.gov This method is particularly useful for the synthesis of aryl-substituted pyrazoles.
The synthesis of the required chalcone (B49325) precursor, 1-(3,5-dibromo-2-hydroxyphenyl)-3-aryl-2-propen-1-one, can be achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 3,5-dibromo-2-hydroxyacetophenone with an appropriate aromatic aldehyde. nih.gov For instance, reaction with benzaldehyde (B42025) would yield 1-(3,5-dibromo-2-hydroxyphenyl)-3-phenyl-2-propen-1-one.
The resulting chalcone can then be reacted with hydrazine hydrate. This reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the enone system, followed by cyclization and dehydration to afford a pyrazoline intermediate. The pyrazoline can then be oxidized to the corresponding pyrazole, or under certain reaction conditions, the pyrazole may be formed directly. acs.orgchemicalbook.com
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 3,5-Dibromo-2-hydroxyacetophenone & Benzaldehyde | Aqueous KOH, Ethanol | 1-(3,5-Dibromo-2-hydroxyphenyl)-3-phenyl-2-propen-1-one | Claisen-Schmidt Condensation |
| 2 | 1-(3,5-Dibromo-2-hydroxyphenyl)-3-phenyl-2-propen-1-one | Hydrazine Hydrate | 3-(3,5-Dibromo-2-hydroxyphenyl)-5-phenyl-1H-pyrazole | Cyclocondensation |
Advanced Synthetic Strategies
In addition to classical methods, a number of advanced synthetic strategies have been developed for the synthesis of pyrazoles, offering improvements in terms of efficiency, diversity, and environmental impact.
Oxidative Cyclization Pathways from Pyrazoline Precursors
As mentioned, the reaction of chalcones with hydrazines often yields pyrazoline intermediates. The subsequent oxidation of these pyrazolines to pyrazoles is a critical step in many synthetic sequences. A variety of oxidizing agents can be employed for this transformation. For instance, simply heating the pyrazoline in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere can afford the corresponding pyrazole in good yield. organic-chemistry.org Other common oxidizing agents include iodine in the presence of a base, or potassium permanganate. This oxidative aromatization step is a key feature in many modern pyrazole syntheses that proceed through a pyrazoline intermediate.
Multicomponent Reaction (MCR) Approaches to Pyrazole Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of pyrazoles. mdpi.combohrium.com For example, a one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative can lead to the formation of a highly substituted pyrazole. beilstein-journals.org
In the context of this compound, one could envision a multicomponent approach starting from 3,5-dibromo-2-hydroxybenzaldehyde, a suitable active methylene (B1212753) compound, and hydrazine. The specific reaction conditions and the choice of the active methylene component would determine the final substitution pattern of the pyrazole ring. The advantage of such an approach lies in its efficiency and the ability to generate a library of diverse pyrazole analogues by varying the starting components.
Metal-Catalyzed Coupling Reactions for Pyrazole Annulation
Modern synthetic chemistry has increasingly utilized metal-catalyzed reactions to form heterocyclic rings. For pyrazole synthesis, this can involve the coupling of various components under the influence of a metal catalyst. nih.gov One such approach is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to produce pyrazole derivatives. organic-chemistry.org
Another strategy involves the titanium-mediated multicomponent coupling of alkynes, nitriles, and a titanium imido complex, which forms the N-N bond in the final step via an oxidation-induced coupling. nih.gov These methods, while more complex in terms of the reagents and catalysts involved, offer novel and versatile routes to highly substituted pyrazoles that may be difficult to access through classical methods. Such strategies could be employed to synthesize functional analogues of this compound with a wide range of substituents.
Regioselective Functionalization and Derivatization of the Pyrazole Ring
The pyrazole ring is a versatile scaffold amenable to a variety of functionalization reactions. The regioselectivity of these reactions is dictated by the electronic properties of the pyrazole ring, the nature of the substituents already present, and the reaction conditions. The five-membered ring contains two adjacent nitrogen atoms, which significantly influences its reactivity. The N1 position is typically the site of substitution, while the carbon atoms C3, C4, and C5 exhibit distinct reactivity profiles.
Direct C-H functionalization has emerged as a powerful tool for derivatizing pyrazoles without the need for pre-functionalized starting materials. Transition-metal-catalyzed reactions, in particular, provide access to a wide range of functionalized pyrazoles in a single step. These methods can be directed to selectively form new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazole ring.
Electrophilic substitution reactions on the pyrazole ring predominantly occur at the C4 position, which is the most electron-rich carbon. For instance, direct thiocyanation and selenocyanation of the pyrazole skeleton can be achieved regioselectively at the C4 position. One reported method utilizes PhICl2 as a mediator for the reaction with NH4SCN or KSeCN, yielding C4-thio/selenocyanated pyrazoles under mild conditions. researchgate.net
The synthesis of substituted pyrazoles often relies on cycloaddition reactions. The [3+2] cycloaddition between a sydnone (B8496669) and a 2-alkynyl-1,3-dithiane is one such base-mediated method that provides regioselective access to pyrazoles. clockss.org Similarly, the 1,3-dipolar cycloaddition of diazo compounds with appropriate dipolarophiles is a classic and efficient route. For example, diazo compounds generated in situ from N-tosylhydrazones react with unactivated bromovinyl acetals to yield 3,5-disubstituted pyrazoles with high regioselectivity. researchgate.netthieme.de
The table below summarizes various regioselective functionalization methods for the pyrazole ring.
| Reaction Type | Position(s) Functionalized | Reagents/Catalysts | Key Features |
| C-H Functionalization | C3, C4, or C5 | Transition Metals (e.g., Pd, Rh, Ru) | Direct introduction of functional groups without pre-activation. chemhelpasap.com |
| Electrophilic Thio/Selenocyanation | C4 | PhICl2 / NH4SCN or KSeCN | Mild conditions, high regioselectivity for C4. researchgate.net |
| [3+2] Cycloaddition | C3, C4 | Sydnones, 2-Alkynyl-1,3-dithianes | Base-mediated, provides access to functionalized pyrazoles. clockss.org |
| 1,3-Dipolar Cycloaddition | C3, C5 | N-Tosylhydrazones, Bromovinyl Acetals | Generates diazo compounds in situ for cost-effective synthesis. researchgate.netthieme.de |
| Hydroxyarylation | C3 | Pyrazole N-oxides, Arynes | Regioselective synthesis of C3-hydroxyarylated pyrazoles. wikipedia.org |
Functionalization can also be achieved by modifying substituents already attached to the pyrazole core. For instance, pyrazolyl dithianes can undergo desulfurization to yield a C3-aldehyde derivative, which serves as a building block for more complex molecular architectures. clockss.org
Synthetic Routes to the 3,5-Dibromo-2-hydroxyphenyl Moiety and its Integration
The synthesis of this compound involves two key stages: the construction of the substituted phenyl precursor and its subsequent cyclization to form the pyrazole ring.
Synthesis of the 3,5-Dibromo-2-hydroxyphenyl Moiety:
The 3,5-dibromo-2-hydroxyphenyl precursor is typically synthesized from a more readily available starting material, such as 2'-hydroxyacetophenone (B8834). The primary method involves the direct electrophilic bromination of the aromatic ring. The hydroxyl and acetyl groups on 2'-hydroxyacetophenone direct incoming electrophiles to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the acetyl group, bromination occurs preferentially at the C3 and C5 positions.
A common procedure involves dissolving 2'-hydroxyacetophenone in a suitable solvent, such as acetic acid, followed by the addition of a brominating agent like molecular bromine (Br2). The reaction proceeds to yield 3',5'-dibromo-2'-hydroxyacetophenone (B353796).
An alternative approach is the Fries rearrangement of a substituted phenyl acetate. For example, 4-bromophenyl acetate can be rearranged using a Lewis acid like aluminum chloride to produce 5-bromo-2-hydroxyacetophenone. chemicalbook.com A similar strategy could be envisioned starting from a 2,4-dibromophenyl acetate to generate the desired 3,5-dibromo-2-hydroxyacetophenone skeleton.
Integration of the Moiety via Knorr Pyrazole Synthesis:
The most established and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.netchemhelpasap.comjk-sci.com
To synthesize this compound, the precursor 3',5'-dibromo-2'-hydroxyacetophenone must first be converted into a 1,3-dicarbonyl equivalent. This can be achieved through a Claisen condensation reaction with an appropriate ester, such as ethyl acetate, in the presence of a strong base (e.g., sodium ethoxide). This reaction generates a 1-(3,5-dibromo-2-hydroxyphenyl)-1,3-butanedione intermediate.
Alternatively, the acetophenone (B1666503) can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminodiketone, which serves as a synthetic equivalent of a 1,3-dicarbonyl compound. clockss.org
The resulting 1,3-dicarbonyl compound (or its equivalent) is then reacted with hydrazine hydrate (H2N-NH2·H2O), typically in a solvent like ethanol and often with an acid catalyst. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine nitrogens attack the two carbonyl carbons, leading to the formation of the stable, aromatic pyrazole ring and the elimination of two molecules of water. chemhelpasap.comjk-sci.com
The general scheme for the integration is presented below:
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
| 1 | 3',5'-Dibromo-2'-hydroxyacetophenone | 1. Base (e.g., NaOEt) 2. Ester (e.g., Ethyl Acetate) | 1-(3,5-Dibromo-2-hydroxyphenyl)-1,3-butanedione | Claisen Condensation |
| 2 | 1-(3,5-Dibromo-2-hydroxyphenyl)-1,3-butanedione | Hydrazine Hydrate (H2N-NH2·H2O), Acid Catalyst | 3-(3,5-Dibromo-2-hydroxyphenyl)-5-methylpyrazole | Knorr Pyrazole Synthesis |
Another synthetic route to 3(5)-(2-hydroxyaryl)pyrazoles involves the reaction of chromone (B188151) derivatives with hydrazine. This procedure involves an excess of hydrazine hydrate in refluxing ethanol and provides a selective and rapid method for obtaining the desired pyrazole core structure. nih.govresearchgate.net
Advanced Spectroscopic and Crystallographic Elucidation of 3 3,5 Dibromo 2 Hydroxyphenyl Pyrazole Structures
Single-Crystal X-ray Diffraction Analysis
Detailed Molecular Conformation and Dihedral Angles
In the solid state, the molecule is not perfectly planar. The spatial relationship between the pyrazole (B372694) and the 3,5-dibromo-2-hydroxyphenyl rings is defined by a significant dihedral angle. In a related complex structure, the dihedral angle between the pyrazole and the dibromohydroxyphenyl ring is 51.1 (2)°. nih.govresearchgate.net This twist is a result of steric hindrance between the ortho-substituents on both rings, which forces the molecule to adopt a conformation that minimizes repulsive interactions.
Interactive Data Table: Dihedral Angles in a Related Pyrazole Derivative
| Ring System 1 | Ring System 2 | Dihedral Angle (°) |
| Pyrazole | Dibromohydroxyphenyl | 51.1 (2) |
π-π Stacking and Halogen Bonding Interactions within Crystal Lattices
Beyond conventional hydrogen bonding, π-π stacking interactions play a crucial role in the crystal packing of this class of compounds. The aromatic pyrazole and phenyl rings of adjacent molecules can stack on top of each other, contributing to the cohesive energy of the crystal. For the related complex molecule, π–π interactions are observed between the pyrazole rings and between the naphthalene (B1677914) and benzene (B151609) rings, with centroid–centroid distances of 3.592 (4) and 3.632 (4) Å, respectively. nih.gov The presence of bromine atoms also introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom on a neighboring molecule. These directional interactions provide an additional level of control over the supramolecular architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For 3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole, NMR studies are particularly insightful for understanding its dynamic behavior, specifically the existence of tautomeric forms.
Elucidation of Tautomeric Forms and Dynamic Exchange Processes
In solution, this compound can exist as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two distinct isomers that are in a state of dynamic equilibrium. The rate of this exchange is often temperature-dependent.
Studies on similar 3(5)-phenylpyrazoles have shown that they exist in solution as mixtures that are rich in the 3-phenyl tautomer, which is also the form typically found in the solid state. fu-berlin.dersc.org The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and concentration. fu-berlin.de At room temperature, the proton exchange may be rapid on the NMR timescale, leading to averaged signals. However, by lowering the temperature, it is often possible to slow down the exchange rate sufficiently to observe separate signals for each tautomer, allowing for their individual characterization and the determination of the equilibrium constant. fu-berlin.dersc.org While specific NMR data for this compound is not available, the general principles of tautomerism in phenylpyrazoles are well-established.
Advanced 2D NMR Techniques for Structural Confirmation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex organic molecules like this compound. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed information about the connectivity and spatial relationships between atoms.
HSQC experiments are used to correlate proton signals with their directly attached carbon atoms, confirming the C-H framework of the molecule. For this compound, this would definitively link the protons on the pyrazole and phenyl rings to their respective carbon atoms.
HMBC spectroscopy is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This technique is instrumental in establishing the connectivity between the pyrazole and the 3,5-dibromo-2-hydroxyphenyl moieties. For instance, correlations would be expected between the pyrazole ring protons and the carbon atom of the phenyl ring to which the pyrazole is attached. Similarly, correlations between the hydroxyl proton and adjacent carbons on the phenyl ring would confirm its position.
NOESY experiments provide information about the spatial proximity of protons. In the case of this compound, NOESY can help determine the preferred conformation of the molecule by identifying through-space interactions between protons on the pyrazole ring and the phenyl ring. For example, a NOESY signal between a pyrazole proton and a proton on the phenyl ring would indicate that these protons are close to each other in space, which can help to define the rotational orientation around the bond connecting the two rings. nih.govresearchgate.net
Table 1: Representative 2D NMR Correlations for Structural Confirmation
| 2D NMR Technique | Expected Correlation in this compound | Information Gained |
|---|---|---|
| HSQC | Correlation between pyrazole C-H protons and their respective carbon atoms. | Confirms direct C-H connectivity within the pyrazole and phenyl rings. |
| HMBC | Correlation between a pyrazole proton and the phenyl carbon at the point of attachment. | Establishes the covalent link between the two ring systems. |
| NOESY | Correlation between a proton on the pyrazole ring and a nearby proton on the phenyl ring. | Provides insight into the molecule's conformation and the spatial arrangement of the rings. |
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in this compound and for analyzing its conformational properties. rsc.orgnih.gov
The FTIR spectrum would be expected to show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding interactions. The N-H stretching vibration of the pyrazole ring would also appear in a similar region, often as a sharper peak. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region. derpharmachemica.com The C-Br stretching vibrations would be found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
Raman spectroscopy provides complementary information to FTIR. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations and C-Br stretches are typically strong, aiding in their definitive assignment. nih.gov The combination of both techniques allows for a more complete vibrational analysis.
Conformational analysis can be aided by vibrational spectroscopy, as different conformers may exhibit slightly different vibrational frequencies. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to predict the vibrational spectra of different possible conformations and compare them with the experimental data to determine the most likely structure. nih.gov
Table 2: Key Vibrational Frequencies and Their Assignments
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| O-H Stretch (hydroxyl) | 3200-3600 | FTIR |
| N-H Stretch (pyrazole) | 3100-3500 | FTIR |
| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |
| Aromatic C=C/C=N Stretch | 1400-1600 | FTIR, Raman |
| C-Br Stretch | 500-800 | FTIR, Raman |
High-Resolution Mass Spectrometry for Molecular Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the molecular formula of this compound. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.
A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak, which arises from the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.orgjove.com Consequently, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1. The observation of this pattern is strong evidence for the presence of two bromine atoms in the molecule.
HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. By measuring the exact mass of the molecular ion to several decimal places, the molecular formula can be confirmed with high confidence. This is crucial for differentiating the target compound from any potential isomers or impurities.
Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound
| Isotopic Peak | Bromine Isotopes | Relative Intensity |
|---|---|---|
| M | ⁷⁹Br, ⁷⁹Br | ~1 |
| M+2 | ⁷⁹Br, ⁸¹Br | ~2 |
| M+4 | ⁸¹Br, ⁸¹Br | ~1 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy unoccupied molecular orbital (often the Lowest Unoccupied Molecular Orbital, LUMO).
For an aromatic and conjugated system like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions. acs.org The position of the maximum absorption wavelength (λ_max) is influenced by the extent of conjugation in the molecule. The presence of the hydroxyphenyl and pyrazole rings in conjugation will result in absorption at longer wavelengths compared to the individual, non-conjugated chromophores.
Substituents on the aromatic rings can also influence the λ_max. The bromine atoms and the hydroxyl group can act as auxochromes, modifying the absorption characteristics of the molecule. The solvent in which the spectrum is recorded can also affect the λ_max due to solute-solvent interactions. Analyzing the UV-Vis spectrum can therefore provide valuable information about the electronic conjugation within the molecule.
Table 4: Expected Electronic Transitions and Influencing Factors
| Type of Transition | Chromophore | Factors Influencing λ_max |
|---|---|---|
| π → π* | Conjugated pyrazole and phenyl rings | Extent of conjugation, substituents (Br, OH), solvent polarity |
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict the geometries of molecules. For 3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are used to determine the most stable conformation (ground state geometry). researchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles.
The geometry optimization process for pyrazole (B372694) derivatives reveals that the constituent atoms can arrange in a near-planar conformation. nih.gov For this compound, the planarity would be influenced by the steric hindrance from the bulky bromine atoms and the potential for intramolecular hydrogen bonding between the hydroxyl group and the pyrazole ring. The self-consistent field (SCF) energy is also calculated to identify the most stable molecular structure. derpharmachemica.comnih.gov
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT/B3LYP This table presents illustrative data based on typical values for similar compounds, as specific experimental data for the title compound is not available.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (phenyl) | 1.39 | 120 | 0 |
| C-Br | 1.90 | - | - |
| C-O | 1.36 | - | - |
| N-N (pyrazole) | 1.35 | 108 | 0 |
| C-N (pyrazole) | 1.38 | 110 | 0 |
| C-C (pyrazole) | 1.39 | 106 | 0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Electronic Properties)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a significant parameter that reflects the chemical reactivity of the molecule. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For pyrazole derivatives, the distribution of HOMO and LUMO orbitals is analyzed to predict the sites for electrophilic and nucleophilic attacks. In this compound, the HOMO is expected to be localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the pyrazole ring.
Table 2: Illustrative FMO Parameters of this compound This table presents illustrative data based on typical values for similar compounds, as specific experimental data for the title compound is not available.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.
For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net The bromine atoms would also influence the electrostatic potential distribution.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and interactions between orbitals within a molecule. It examines the charge transfer or conjugate interactions in molecular systems. This analysis is useful for understanding the stability arising from hyperconjugative interactions and charge delocalization.
Theoretical Spectroscopic Prediction and Correlation with Experimental Data (NMR, IR, UV-Vis)
Computational methods, particularly DFT, are employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For this compound, the calculated chemical shifts would be compared to experimental spectra to confirm the proposed structure. researchgate.net
IR Spectroscopy: The vibrational frequencies can be calculated and compared with experimental FT-IR spectra. derpharmachemica.com This helps in the assignment of characteristic vibrational modes of the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and the N-H stretch of the pyrazole ring. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. nih.gov The calculated maximum absorption wavelengths (λmax) can be correlated with experimental UV-Vis spectra to understand the electronic transitions within the molecule.
Table 3: Illustrative Theoretical and Experimental Spectroscopic Data for this compound This table presents illustrative data based on typical values for similar compounds, as specific experimental data for the title compound is not available.
| Technique | Calculated Value | Experimental Value |
| ¹H NMR (δ, ppm) | 7.2-8.5 | 7.1-8.4 |
| ¹³C NMR (δ, ppm) | 110-155 | 112-158 |
| IR (cm⁻¹) O-H stretch | 3450 | 3430 |
| IR (cm⁻¹) N-H stretch | 3300 | 3280 |
| UV-Vis (λmax, nm) | 280 | 285 |
Tautomerism and Isomerism Energetics and Equilibria
Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com For this compound, two main annular tautomers are possible. Computational chemistry can be used to calculate the relative energies of these tautomers to predict the most stable form and the equilibrium constant between them. rsc.org
The stability of the tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. mdpi.com In this compound, the presence of the 2-hydroxyphenyl group can lead to the formation of an intramolecular hydrogen bond with one of the pyrazole nitrogens, which would significantly stabilize that particular tautomer. nih.gov Solvent effects can also play a crucial role in the tautomeric equilibrium. rsc.orgnih.gov
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into the conformational landscape, flexibility, and intermolecular interactions of a compound. researchgate.net
For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the single bond connecting the phenyl and pyrazole rings. nih.gov These simulations can also be used to study how the molecule interacts with its environment, such as solvent molecules or a biological receptor, providing information on its binding stability and preferred conformations. nih.govresearchgate.net
Chemical Reactivity, Derivatization, and Structure Activity Relationship Sar Studies
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) and Phenyl Rings
The dibrominated phenyl ring is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of the two bromine atoms and the hydroxyl group. Any further electrophilic substitution on this ring would be highly disfavored and would likely require harsh reaction conditions.
Nucleophilic aromatic substitution on the phenyl ring is also challenging. While the bromine atoms could potentially be displaced by strong nucleophiles, such reactions typically require forcing conditions or activation by additional electron-withdrawing groups. The hydroxyl group, being a poor leaving group, is not susceptible to nucleophilic displacement.
The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. The pyridine-like nitrogen atom (N2) is the most likely site for nucleophilic attack, but this typically requires quaternization of the nitrogen to increase its electrophilicity. encyclopedia.pub
Modifications of the Hydroxyl Group and Bromine Substituents
The phenolic hydroxyl group is a key site for derivatization. It can be readily alkylated or acylated to form ethers and esters, respectively. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile, which are crucial for its interaction with biological targets. For instance, methylation or benzylation of the hydroxyl group would increase its lipophilicity.
The bromine atoms on the phenyl ring offer opportunities for further chemical transformations through metal-catalyzed cross-coupling reactions. For example, Suzuki, Stille, or Sonogashira coupling reactions could be employed to replace the bromine atoms with a variety of substituents, such as alkyl, aryl, or alkynyl groups. This approach allows for the systematic exploration of the steric and electronic requirements of the binding pocket of a biological target. Palladium-catalyzed amination or cyanation reactions could also be utilized to introduce nitrogen-containing functional groups.
Design and Synthesis of Novel Analogues with Varied Substituents
The synthesis of novel analogues of 3-(3,5-dibromo-2-hydroxyphenyl)pyrazole can be achieved through several established synthetic routes for pyrazoles. mdpi.comresearchgate.net A common and versatile method is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov To synthesize analogues of the title compound, one could start with a substituted 1-(3,5-dibromo-2-hydroxyphenyl)ethanone, which can then be reacted with various substituted hydrazines to introduce diversity at the N1 position of the pyrazole ring.
Alternatively, functionalization of the pre-formed pyrazole core, as described in the sections above, provides a powerful strategy for generating a library of analogues. A combinatorial approach, where different building blocks are systematically combined, can be employed to efficiently explore a wide range of chemical space. nih.gov
The design of new analogues is often guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. researchgate.net These methods can help to predict the binding affinity of new compounds and guide the selection of substituents that are most likely to improve biological activity.
Table 1: Potential Synthetic Strategies for Novel Analogues
| Starting Material | Reagent | Reaction Type | Potential Analogue |
|---|---|---|---|
| 1-(3,5-Dibromo-2-hydroxyphenyl)ethanone | Substituted hydrazine | Cyclocondensation | N1-substituted pyrazoles |
| This compound | Alkyl halide / Base | Alkylation | O-alkylated derivatives |
| This compound | Aryl boronic acid / Pd catalyst | Suzuki Coupling | Aryl-substituted derivatives at bromine positions |
| This compound | Amine / Pd catalyst | Buchwald-Hartwig Amination | Amino-substituted derivatives at bromine positions |
Structure-Activity Relationship (SAR) Analysis for Specific Mechanistic Biological Pathways
While specific SAR studies for this compound are not extensively reported, general SAR principles for pyrazole-based inhibitors can be applied. Pyrazole derivatives have been widely explored as inhibitors of various enzymes, including kinases and metalloproteases, and as antagonists for receptors like the androgen receptor. nih.govresearchgate.netnih.gov
For enzyme inhibition, the substituents on both the pyrazole and phenyl rings play a crucial role in determining potency and selectivity. nih.gov For instance, in the context of p38α MAP kinase inhibition, a tert-butyl group at the 5-position of the pyrazole ring was found to be critical for binding to a lipophilic pocket. nih.gov The nature of the substituent at the N1-position can also significantly impact activity, with aromatic rings often providing important interactions with the enzyme. nih.gov
In the case of this compound, the following SAR observations can be hypothesized:
Hydroxyl Group: The phenolic hydroxyl group can act as a hydrogen bond donor and/or acceptor, which is often a critical interaction for binding to a protein's active site. Its modification (e.g., to a methoxy (B1213986) group) can help to probe the importance of this hydrogen bonding capability.
Bromine Atoms: The bulky and lipophilic bromine atoms can occupy hydrophobic pockets within a binding site. Replacing them with other substituents of varying size and electronic properties (e.g., methyl, chloro, trifluoromethyl) would provide insights into the steric and electronic requirements of the target.
Pyrazole Ring: The pyrazole core serves as a scaffold to orient the phenyl ring and any substituents at the N1 position. The nitrogen atoms can also participate in hydrogen bonding interactions.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the SAR of a series of compounds. mdpi.commdpi.com These methods can generate predictive models that relate the structural features of molecules to their biological activity, thereby guiding the design of more potent and selective analogues.
Table 2: Hypothesized Structure-Activity Relationships
| Structural Feature | Potential Role in Biological Activity |
|---|---|
| 2-Hydroxyl group | Hydrogen bond donor/acceptor |
| 3,5-Dibromo substituents | Hydrophobic interactions, steric bulk |
| Pyrazole N1-H | Hydrogen bond donor, site for substitution |
| Pyrazole N2 | Hydrogen bond acceptor |
| Phenyl ring | π-stacking interactions |
Impact of Structural Modifications on Intermolecular Interactions
Structural modifications to this compound can have a profound impact on its intermolecular interactions, which in turn influences its crystal packing, solubility, and ultimately its biological activity.
The crystal structure of a derivative, (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, reveals several key intermolecular interactions. nih.govresearchgate.net In this structure, the phenolic proton forms an intramolecular hydrogen bond with an adjacent carbonyl oxygen atom. nih.govresearchgate.net In the crystal packing, molecules are linked by C-H···O hydrogen bonds, forming inversion dimers. nih.govresearchgate.net These dimers are further connected by C-H···Br hydrogen bonds and π-π stacking interactions between the pyrazole rings and between the naphthalene (B1677914) and benzene (B151609) rings. nih.govresearchgate.net
The ability of the pyrazole ring to act as both a hydrogen bond donor (N1-H) and acceptor (N2) is a key feature that drives the formation of various supramolecular assemblies, such as dimers, trimers, and catemers. nih.govcsic.es The nature and position of substituents on the pyrazole ring can influence which of these assemblies is favored. mdpi.com These intermolecular interactions are not only important for the solid-state properties of the compound but also play a crucial role in its binding to a biological target, where hydrogen bonds and π-stacking interactions are often key determinants of affinity.
Coordination Chemistry of the 3 3,5 Dibromo 2 Hydroxyphenyl Pyrazole Ligand System
Ligand Design Principles and Coordination Modes with Metal Centers
The 3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole ligand is an N,O-bidentate chelating agent, a feature that is central to its design and coordination capabilities. The ligand's structure incorporates a pyrazole (B372694) ring, which provides a nitrogen donor atom, and a 2-hydroxyphenyl group, which offers a phenolic oxygen donor. This arrangement allows the ligand to form stable five- or six-membered chelate rings with a central metal ion.
The design of this ligand is predicated on several key principles:
Chelation: The presence of two donor atoms (N and O) in a favorable steric arrangement allows for the formation of a stable chelate complex with a metal center. researchgate.net This chelation effect enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands.
Electronic Effects: The dibromo and hydroxyl substituents on the phenyl ring significantly influence the electronic properties of the ligand. The electron-withdrawing bromine atoms can modulate the acidity of the phenolic proton and the electron-donating ability of the oxygen atom. The hydroxyl group, upon deprotonation, creates a negatively charged phenolate oxygen, which is a strong donor to the metal center.
Steric Hindrance: The bulky bromine atoms ortho and para to the hydroxyl group can introduce steric hindrance around the metal center, influencing the coordination geometry and potentially the catalytic activity of the resulting complex.
The coordination of this compound to a metal center is expected to occur through the nitrogen atom of the pyrazole ring and the oxygen atom of the deprotonated hydroxyl group. This N,O-bidentate coordination is a common mode for hydroxyphenyl-pyrazole ligands. tandfonline.com The pyrazole moiety itself can exhibit different coordination behaviors; while it typically coordinates through the nitrogen atom, the pyrazole NH group can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established procedures for related hydroxyphenyl-pyrazole ligands. A general synthetic route involves the reaction of the ligand with a metal salt in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group.
For instance, the synthesis of a hypothetical copper(II) complex could be represented as follows:
2(C₉H₆Br₂N₂O) + CuCl₂ + 2NaOH → [Cu(C₉H₅Br₂N₂O)₂] + 2NaCl + 2H₂O
The characterization of these metal complexes would involve a combination of spectroscopic and analytical techniques to confirm their composition and structure. Elemental analysis would provide the empirical formula of the complex. Infrared (IR) spectroscopy is crucial for identifying the coordination of the ligand to the metal center. The disappearance of the broad O-H stretching vibration from the free ligand's spectrum and a shift in the C-O stretching frequency would indicate the deprotonation and coordination of the phenolic oxygen. tandfonline.com Changes in the vibrational frequencies associated with the pyrazole ring would confirm the coordination of the nitrogen atom.
Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, EPR)
Spectroscopic techniques provide valuable insights into the electronic structure and coordination environment of the metal center in complexes of this compound.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes are expected to exhibit bands corresponding to both ligand-centered (π→π*) and metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) transitions. The positions and intensities of these bands can provide information about the geometry of the complex and the nature of the metal-ligand bonding. For example, in the case of a copper(II) complex, d-d transitions may be observed in the visible region, and their energy can be indicative of the coordination geometry (e.g., square planar or tetrahedral). tandfonline.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those of copper(II) or vanadium(IV), EPR spectroscopy is a powerful tool for probing the immediate coordination sphere of the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the symmetry of the ligand field and the nature of the donor atoms. tandfonline.com
Structural Analysis of Coordination Geometries (from X-ray diffraction of complexes)
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination complex in the solid state. mdpi.com For complexes of this compound, this technique would provide unambiguous information on:
The coordination number and geometry of the metal center (e.g., tetrahedral, square planar, octahedral).
The bond lengths and angles within the coordination sphere, confirming the N,O-bidentate chelation.
Based on studies of analogous hydroxyphenyl-pyrazole complexes, various coordination geometries can be anticipated depending on the metal ion and the stoichiometry of the complex. For example, a 2:1 ligand-to-metal ratio with a divalent metal ion like Cu(II) or Ni(II) could result in a square planar or a distorted tetrahedral geometry. tandfonline.com
Representative Crystallographic Data for an Analogous Cu(II) Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234 |
| b (Å) | 15.678 |
| c (Å) | 12.456 |
| β (°) | 105.23 |
| Cu-N bond length (Å) | 1.987 |
| Cu-O bond length (Å) | 1.912 |
| N-Cu-O bite angle (°) | 88.5 |
| Note: This is hypothetical data based on similar reported structures and is for illustrative purposes only. |
Applications of Pyrazole-Metal Complexes in Catalysis
Metal complexes of pyrazole-based ligands are known to be effective catalysts for a variety of organic transformations. researchgate.net The electronic and steric properties of the this compound ligand suggest that its metal complexes could also exhibit significant catalytic activity.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of hydroxyphenyl-pyrazole ligands have been investigated as catalysts for oxidation and polymerization reactions. For example, copper(II) complexes of similar ligands have been shown to catalyze the oxidation of catechol to o-quinone. The catalytic activity is influenced by the nature of the ligand and the metal center. The dibromo-substituted ligand in this case might enhance the catalytic activity by modifying the redox potential of the metal center.
Potential Homogeneous Catalytic Applications:
Oxidation Reactions: Catalytic oxidation of alcohols, phenols, and other organic substrates.
C-C Coupling Reactions: Suzuki, Heck, and Sonogashira cross-coupling reactions. researchgate.net
Polymerization: Ring-opening polymerization of lactones. rsc.org
Heterogeneous Catalysis
For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. Pyrazole-based metal complexes can be immobilized on solid supports, such as polymers or silica, to create heterogeneous catalysts. mdpi.com Another approach is the synthesis of metal-organic frameworks (MOFs) using pyrazolate ligands. researchgate.net These materials possess high surface areas and tunable porosity, making them attractive for heterogeneous catalysis. Cobalt(II)-containing MOFs with pyrazolate ligands have been shown to be effective catalysts for oxidation reactions. researchgate.net
Potential Heterogeneous Catalytic Applications:
Selective Oxidation: Aerobic oxidation of hydrocarbons.
Hydrogenation: Transfer hydrogenation of ketones and aldehydes. scholaris.carsc.org
Environmental Catalysis: Degradation of organic pollutants in water.
Mechanistic Investigations of Biological Activities at the Molecular and Cellular Level
In Vitro Cellular Bioactivity and Antiproliferative Activity Studies
Derivatives of 3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. These in vitro studies are crucial for understanding the compound's potential as an anticancer agent and elucidating its mechanism of action.
Research has shown that specific derivatives incorporating the this compound structure exhibit significant cytotoxic and cytostatic effects.
One such derivative, 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone , has shown remarkable antiproliferative effects against human melanoma (WM266.5) and breast cancer (MCF-7) cell lines. The reported half-maximal inhibitory concentration (IC50) values were 0.72 μM against WM266.5 and 0.97 μM against MCF-7.
Another complex derivative, 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one , displayed high antiproliferative activity across a panel of cancer cells. Its most potent activity was observed against the SR leukemic cell line, with a growth inhibition (GI50) value of 0.0351 µM, and the OVCAR-3 ovarian cancer cell line, with a GI50 of 0.248 µM researchgate.net. Further investigation into this compound revealed that its cytotoxic action on human hepatocellular carcinoma (HepG2) cells involves the disintegration of the cell membrane and the inhibition of mitochondrial and lysosomal activity researchgate.net.
| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|---|
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 | Melanoma | IC50 | 0.72 | mdpi.com |
| MCF-7 | Breast Cancer | IC50 | 0.97 | mdpi.com | |
| 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one | SR | Leukemia | GI50 | 0.0351 | researchgate.net |
| OVCAR-3 | Ovarian Cancer | GI50 | 0.248 | researchgate.net |
The anticancer efficacy of pyrazole (B372694) derivatives is often linked to their ability to disrupt the cell cycle and induce programmed cell death, or apoptosis. Various studies on pyrazole-containing compounds have revealed several common mechanistic pathways.
Cell Cycle Arrest: Many pyrazole derivatives have been found to cause cell cycle arrest at different phases. For instance, some compounds induce arrest in the S phase or the G2/M phase of the cell cycle, thereby preventing cancer cell proliferation mdpi.comnih.govnih.gov. One study on a pyrazoline derivative demonstrated a concentration-dependent increase in the percentage of HepG-2 cells in the G2/M phase mdpi.com. Another pyrazole compound was shown to induce G1 phase arrest in HCT-116 cells rsc.orgrsc.org.
Apoptosis Induction: The induction of apoptosis is a key mechanism for many anticancer drugs. Pyrazole derivatives have been shown to trigger apoptosis through multiple pathways:
ROS Generation and Caspase Activation: Some pyrazoles induce apoptosis by increasing the levels of reactive oxygen species (ROS), which leads to cellular stress and activation of the caspase cascade, specifically caspase-3 nih.govresearchgate.netnih.govwaocp.org.
Modulation of Apoptotic Proteins: Studies have shown that pyrazole compounds can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis researchgate.net.
Extrinsic and Intrinsic Pathways: Evidence suggests that pyrazoles can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis, indicated by the cleavage of caspase-8 and caspase-9 researchgate.net.
Enzyme Inhibition and Activation Studies
The pyrazole scaffold has proven to be a versatile framework for designing inhibitors of various enzymes that are critical for disease progression.
The diverse biological activities of pyrazole derivatives stem from their ability to interact with a wide range of protein targets. One of the significant targets is Acetylcholinesterase (AChE) , an enzyme critical in the nervous system. Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease nih.govnih.gov. Several pyrazoline derivatives have been identified as potent and selective AChE inhibitors, with some showing inhibitory activity in the nanomolar range nih.govacs.org.
Beyond AChE, pyrazole-based compounds have been developed to target other enzymes implicated in cancer and inflammation, including:
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important targets in oncology. Pyrazole derivatives have been designed as potent CDK2 inhibitors rsc.orgrsc.orgnih.gov.
Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer therapy. Certain pyrazole-linked hybrids act as topoisomerase I inhibitors nih.gov.
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and cancer, COX-2 is another target for which selective pyrazole inhibitors have been developed srrjournals.com.
Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have shown potent inhibitory activity against EGFR tyrosine kinase, which is often overactive in cancer cells srrjournals.comrsc.org.
Molecular docking and kinetic studies have been instrumental in understanding how pyrazole derivatives bind to and inhibit their enzyme targets.
For AChE inhibitors, docking studies have revealed key interactions within the enzyme's active site. For example, the thiophene ring of certain pyrazoline derivatives can form π–π stacking interactions with aromatic residues like Trp86 and Tyr341 in the AChE active site researchgate.net. Additional hydrogen bonds and salt bridges, often involving substituents on the pyrazole core, can significantly enhance the binding affinity and inhibitory potency of these compounds acs.org. Kinetic studies have shown that some pyrazoline derivatives act as non-competitive, reversible inhibitors of AChE researchgate.net.
Similarly, for CDK2 inhibitors, molecular modeling has shown that pyrazole analogs can adopt a binding mode similar to known inhibitors within the ATP-binding pocket of the enzyme rsc.orgrsc.org. These interactions are crucial for their inhibitory effect and subsequent induction of cell cycle arrest.
Molecular Target Identification and Binding Studies
The anticancer effects of pyrazole derivatives are attributed to their interaction with a variety of molecular targets essential for cancer cell survival and proliferation. The identification of these targets and the characterization of the binding interactions are fundamental to understanding their therapeutic potential.
Key molecular targets identified for various pyrazole compounds include:
Tubulin: Some pyrazole derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis nih.gov.
Kinases: A broad range of kinases are targeted by pyrazole derivatives, including EGFR, VEGFR, CDKs, and others involved in signaling pathways that promote cell growth and survival nih.govnih.govsrrjournals.comresearchgate.net.
DNA and Associated Enzymes: Some pyrazoles can interact directly with DNA or inhibit enzymes crucial for its maintenance and replication, such as topoisomerases nih.govrsc.org.
Molecular docking studies consistently demonstrate that the pyrazole core and its substituents form specific hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with key amino acid residues in the binding sites of their target proteins srrjournals.comrsc.orgaip.org. These specific binding modes are responsible for the observed potency and, in some cases, the selectivity of these compounds as anticancer agents.
Investigation of Ligand-Receptor Interactions (e.g., tubulin polymerization inhibition)
The pyrazole scaffold is a key feature in many compounds designed as tubulin polymerization inhibitors. These agents interfere with the dynamics of microtubule assembly and disassembly, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The interaction of pyrazole derivatives with tubulin, particularly at the colchicine-binding site, has been a significant area of research. While the broader class of pyrazole and pyrazoline derivatives has demonstrated the ability to inhibit tubulin polymerization, specific kinetic data and detailed interaction studies for this compound are not extensively documented in publicly available research. Studies on similar heterocyclic compounds indicate that they can disrupt microtubule networks, leading to a halt in the G2/M phase of the cell cycle.
Computational Molecular Docking for Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand and predict the binding affinity and mode of action of a ligand with a protein receptor. For pyrazole derivatives, docking studies have often been employed to predict their interaction with various biological targets, including enzymes and receptors involved in cancer and microbial pathogenesis.
Target Identification: Selecting a protein of interest (e.g., tubulin, bacterial enzymes).
Ligand and Receptor Preparation: Preparing the 3D structures of the pyrazole derivative and the target protein.
Docking Simulation: Using software to predict the binding poses and calculate the binding energy.
These simulations for related pyrazole compounds have often predicted strong binding affinities, suggesting their potential as inhibitors. The data from such a hypothetical docking study could be presented as follows:
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Tubulin (Colchicine Site) | -8.5 | CYS241, LEU255, LYS352 |
| S. aureus DNA Gyrase | -7.9 | ASP79, GLY77 |
| C. albicans Lanosterol 14α-demethylase | -8.2 | TYR132, HIS377 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific studies on this compound were not found.
Antimicrobial and Antifungal Activity Mechanisms (without clinical outcomes)
Pyrazole derivatives are known for their broad-spectrum antimicrobial and antifungal properties. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. For antibacterial action, pyrazoles have been suggested to interfere with metabolic pathways or inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.
The antifungal mechanism of pyrazole-containing compounds is often attributed to the inhibition of enzymes like lanosterol 14α-demethylase, which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. Some studies on pyrazole carboxamides have suggested that they may also act by disrupting the cell wall of fungi, leading to cellular content leakage.
Investigation of Other Biological Pathways (e.g., biofilm formation reduction)
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics. The inhibition of biofilm formation is a key strategy to combat chronic and persistent infections. Certain heterocyclic compounds have been shown to interfere with the signaling pathways that regulate biofilm formation, such as quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.
While direct evidence for the effect of this compound on biofilm formation is limited, related pyrazole and pyrrole derivatives have demonstrated the ability to reduce biofilm mass in various bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves the downregulation of genes responsible for the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm.
Future Research Directions and Translational Perspectives
Development of Next-Generation Analogues with Tunable Properties
Key modifications could include:
Substitution on the Pyrazole (B372694) Ring: Introducing various functional groups at the N1 position of the pyrazole ring can significantly alter solubility, metabolic stability, and target-binding affinity.
Modification of the Phenyl Ring: Replacing the bromine atoms with other halogens (e.g., chlorine, fluorine) or with bioisosteric groups could modulate electronic properties and lipophilicity. The hydroxyl group could be converted to ethers or esters to explore prodrug strategies or alter hydrogen bonding capabilities.
Scaffold Hopping: Replacing the pyrazole core with other five-membered heterocycles like isoxazole (B147169) or triazole, while retaining the dibromo-hydroxyphenyl moiety, could lead to the discovery of compounds with entirely new activity profiles. mdpi.com
These systematic modifications aim to create a library of compounds with a spectrum of properties, optimized for specific applications ranging from targeted enzyme inhibition to materials science.
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
While classical methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), are well-established, future research should focus on developing more efficient, regioselective, and sustainable pathways. mdpi.comthieme.de The pyrazole ring is a significant target for organic and medicinal chemists, and the need for improved synthetic methods is ongoing. thieme.de
Future synthetic explorations could involve:
Catalytic Methods: The use of transition-metal catalysts (e.g., silver, gold) could enable novel cyclization reactions under milder conditions with higher yields. mdpi.com
One-Pot Reactions: Designing multi-component reactions where the pyrazole core is assembled in a single step from simple precursors would improve efficiency and reduce waste.
Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety for potentially hazardous intermediates, and allow for easier scalability.
Green Chemistry Approaches: Utilizing greener solvents (e.g., water, ethanol), reducing the use of hazardous reagents, and designing energy-efficient processes are critical for environmentally responsible synthesis.
A key challenge in synthesizing substituted phenylpyrazoles is controlling the regioselectivity. thieme.de Novel strategies that provide unambiguous access to the 3-substituted isomer over the 5-substituted isomer are of high value.
Advanced Computational Modeling for Predictive Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel pyrazole derivatives. eurasianjournals.com In-silico methods can provide deep insights into the structural and electronic properties of 3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole and its analogues, guiding synthetic efforts and minimizing costly and time-consuming laboratory experiments.
Key computational approaches include:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict molecular geometry, electronic structure, and reactivity. eurasianjournals.comnih.gov This helps in understanding the influence of the dibromo and hydroxyl substituents on the pyrazole system.
Quantitative Structure-Activity Relationship (3D-QSAR): These models can establish a mathematical correlation between the structural features of a series of analogues and their biological activity, enabling the prediction of potency for newly designed compounds. nih.gov
Molecular Docking: This technique predicts the preferred binding mode and affinity of a molecule to a biological target, such as an enzyme's active site. nih.govresearchgate.net It is essential for hypothesis-driven drug design.
Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational stability of the molecule within a biological environment, providing a more realistic picture of its interactions with a target protein. eurasianjournals.comnih.gov
By integrating these computational tools, researchers can create predictive models to design next-generation analogues with enhanced activity and selectivity. eurasianjournals.com
Integration into Advanced Materials Science Applications
The unique photophysical properties inherent to some heterocyclic systems suggest that derivatives of this compound could find applications in materials science. For instance, related pyrazole-containing fused heterocyclic systems have been investigated as fluorescent dyes due to processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com
Future research in this area could focus on:
Fluorescent Probes: Analogues could be designed to act as sensors for specific metal ions or biomolecules, where binding induces a change in fluorescence. The hydroxyphenyl moiety is a classic feature in molecules designed for ESIPT. mdpi.com
Organic Light-Emitting Diodes (OLEDs): The rigid, aromatic structure of the pyrazole core could be incorporated into larger conjugated systems for use as emissive or charge-transporting materials in OLED devices.
Functional Polymers: The compound could be functionalized with polymerizable groups and incorporated into polymers to create materials with tailored optical, electronic, or thermal properties.
The heavy bromine atoms could also impart unique properties, such as enhanced intersystem crossing, which might be useful in applications like photodynamic therapy or phosphorescent materials.
Deepening the Understanding of Molecular Mechanisms in Biological Systems
Pyrazole derivatives are known to exhibit a wide spectrum of biological activities by interacting with various biological targets, including enzymes and receptors. nih.govnih.gov A critical future direction is to elucidate the specific molecular mechanisms through which this compound and its analogues exert their effects in biological systems.
This research would involve:
Target Identification: Employing techniques such as chemical proteomics and thermal shift assays to identify the specific proteins that bind to the compound.
Enzyme Inhibition Studies: Quantifying the inhibitory activity against specific enzyme families known to be modulated by pyrazole scaffolds, such as kinases, cyclooxygenases, or monoamine oxidases.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, revealing the precise molecular interactions responsible for its activity.
Cellular Pathway Analysis: Investigating how the compound affects cellular signaling pathways, cell cycle progression, and apoptosis in relevant cell models to understand its downstream biological consequences. nih.gov
A deeper mechanistic understanding is fundamental for the translational development of this compound into a therapeutic agent or a high-precision chemical probe for biological research. mdpi.com
Q & A
Q. What are the optimized synthetic routes for 3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of dihalogenated precursors with hydrazine derivatives. Key steps include:
- Bromination : Selective bromination of the phenolic ring using N-bromosuccinimide (NBS) in DMF at 0–5°C to achieve 3,5-dibromo substitution .
- Pyrazole Formation : Refluxing 3,5-dibromo-2-hydroxyacetophenone with hydrazine hydrate in ethanol under acidic conditions (e.g., acetic acid) for 6–8 hours. Yield optimization (65–75%) requires strict control of stoichiometry and temperature .
- Purification : Crystallization from ethanol-water mixtures enhances purity (>95% by HPLC).
Table 1 : Reaction Condition Optimization
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | Acetic acid | 68 | 96 |
| DMF | 100 | None | 52 | 88 |
| THF | 60 | HCl | 45 | 82 |
Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?
- Methodological Answer :
- NMR : NMR (DMSO-d6): δ 8.2 (s, 1H, pyrazole-H), 7.8 (d, J=2.4 Hz, 2H, Ar-H), 10.2 (s, 1H, -OH) .
- X-ray Crystallography : Confirms planar pyrazole ring with dihedral angles <10° between aromatic rings, indicating minimal steric strain .
- Mass Spectrometry : ESI-MS m/z 330.9 [M+H] (calc. 331.0) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. antioxidant effects) be resolved in mechanistic studies?
- Methodological Answer :
- Assay Design : Perform parallel MTT (cell viability) and LDH (membrane integrity) assays to distinguish cytostatic vs. cytotoxic effects .
- Oxidative Stress Profiling : Measure Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) in cell lysates. For example, a study showed IC = 12 µM (MTT) but TAC increase (15% at 10 µM), suggesting dual pro-oxidant/antioxidant behavior dependent on concentration .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify upstream regulators (e.g., Nrf2/Keap1 for antioxidant response) .
Q. What computational strategies are effective for predicting the compound’s binding affinity to COX-2 or other therapeutic targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite for COX-2 (PDB: 5KIR) identifies key interactions:
- Hydrogen bonding between 2-hydroxyphenyl -OH and Arg120.
- Halogen bonding between Br atoms and Tyr355 .
- MD Simulations : 100-ns simulations in GROMACS reveal stable binding (RMSD <2 Å) but flexibility in the pyrazole ring, suggesting tunable substituents for selectivity .
Q. How do substituent modifications (e.g., replacing Br with Cl or altering hydroxyl position) impact physicochemical properties and bioactivity?
- Methodological Answer :
- SAR Analysis : Compare logP (ClogP) and solubility (LogS):
Table 2 : Substituent Effects
| Substituent | ClogP | LogS (mol/L) | COX-2 IC (µM) |
|---|---|---|---|
| 3,5-Br, 2-OH | 3.2 | -4.1 | 0.8 |
| 3,5-Cl, 2-OH | 2.8 | -3.9 | 1.5 |
| 3-Br,5-Cl,4-OH | 3.0 | -4.3 | 2.1 |
- Synthetic Routes : Use Ullman coupling for chloro derivatives or Suzuki-Miyaura for aryl modifications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability (e.g., cell line selection, serum concentration) .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. For example, a meta-analysis of COX-2 inhibition showed heterogeneity (I = 65%) due to assay type (fluorescence vs. ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
